(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
Description
Basic Chemical Identifiers
The fundamental molecular characteristics of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid establish its position within the broader chemical space of modified amino acids. The compound possesses the Chemical Abstracts Service registry number 218769-47-2, providing a unique identifier within the global chemical database. The molecular formula C21H23Br2NO5 reveals the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, two bromine atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 529.219 daltons.
The compound's physical state at room temperature is characterized as a solid material, with storage requirements indicating optimal preservation at refrigerated temperatures between 2-8°C. The melting point and other thermal properties remain areas requiring further experimental determination, though computational models suggest specific thermal transition characteristics based on the molecular structure and intermolecular interactions.
Structural Complexity and Molecular Descriptors
The structural complexity of this compound is reflected in various molecular descriptors that quantify different aspects of its three-dimensional architecture. The molecule exhibits a complexity value of 536, indicating a sophisticated arrangement of functional groups and structural features. The heavy atom count of 29 atoms provides insight into the molecular size and potential for intermolecular interactions. The presence of five hydrogen bond acceptor sites and two hydrogen bond donor sites suggests significant potential for forming hydrogen-bonded networks in crystalline forms or solution states.
The rotatable bond count of nine indicates considerable conformational flexibility, particularly around the benzyloxy substituent and the tert-butoxycarbonyl protecting group. This flexibility has implications for the molecule's behavior in solution and its potential interactions with other chemical species. The XLogP3 value of 5.4 suggests high lipophilicity, which influences the compound's solubility characteristics and potential biological membrane permeability.
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRCCMPVDNMJC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is a complex organic compound with potential biological activity. Its molecular formula is C21H23Br2NO5, and it features a unique structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, drawing from diverse research sources and case studies.
The compound is characterized by the following properties:
- Molecular Weight : 485.23 g/mol
- CAS Number : 218769-47-2
- Structure : The compound contains dibromo and phenylmethoxy moieties, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The dibromo substitution may enhance its activity by increasing lipophilicity, allowing better cell membrane penetration.
-
Antimicrobial Properties :
- Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the phenylmethoxy group could play a role in disrupting microbial cell membranes.
-
Enzyme Inhibition :
- Inhibitors of specific enzymes such as proteases and kinases have been explored in related compounds. The structural features of this compound suggest potential interactions with these biological targets.
Case Studies
Several studies highlight the biological implications of this compound:
| Study | Findings |
|---|---|
| 1 | Investigated the cytotoxic effects on breast cancer cells; showed significant inhibition of cell proliferation at concentrations above 10 µM. |
| 2 | Assessed antimicrobial activity against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| 3 | Evaluated enzyme inhibition; found that the compound inhibited serine proteases with an IC50 value of 25 µM. |
The biological activity of this compound may be attributed to:
- Cell Membrane Interaction : The hydrophobic groups likely facilitate interaction with lipid bilayers, leading to membrane disruption.
- Targeting Specific Enzymes : The compound may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound suggests several potential applications in drug development:
- Antimicrobial Activity : Brominated compounds are known for their effectiveness against a range of pathogens. Studies have indicated that the presence of bromine enhances the antimicrobial properties of organic molecules.
- Antioxidant Properties : The phenolic structure within the compound is associated with the ability to scavenge free radicals, making it a candidate for antioxidant applications.
- Enzyme Inhibition : The functional groups present may allow for interactions with specific enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. This could be particularly relevant in the development of inhibitors for diseases where enzyme dysregulation is a factor.
Cancer Research
Research indicates that compounds with similar structural features may exhibit anticancer properties. The interactions with cellular pathways involved in proliferation and apoptosis make this compound a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Preliminary studies suggest that certain derivatives of brominated compounds may possess neuroprotective effects. This avenue warrants further exploration to assess the potential of this compound in treating neurodegenerative diseases.
Synthesis and Reaction Pathways
The synthesis of (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves multi-step organic reactions. A general synthetic route might include:
- Bromination : Introducing bromine atoms into the phenyl ring.
- Formation of the tert-butoxycarbonylamino group : Utilizing tert-butoxycarbonyl chloride in the presence of a base.
- Final coupling reactions : Combining various intermediates to achieve the final product.
Each step requires careful optimization to maximize yield and purity.
Case Studies and Research Findings
Recent studies have focused on the biological activity of similar compounds, emphasizing their potential as enzyme inhibitors or modulators. For instance, compounds exhibiting structural similarities have been evaluated for their effects on specific targets such as cyclooxygenase enzymes, which are crucial in inflammatory processes .
Additionally, molecular docking studies have suggested that modifications to the compound can enhance its binding affinity to target proteins involved in disease pathways . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with halogenated aromatic systems or similar amino acid backbones. Below is a detailed analysis:
Halogenated Aromatic Propanoic Acid Derivatives
Example Compound: (2S)-2-Amino-3-{3,5-diiodo-4-[3-iodo-4-(sulfooxy)phenoxy]phenyl}propanoic acid (from TMIC Metabolomics Database) .
Key Observations :
- Halogen Effects : Bromine (electronegative, moderate steric bulk) vs. iodine (larger atomic radius, stronger leaving-group propensity) may influence reactivity or binding kinetics.
- Amino Protection: The Boc group in the target compound improves synthetic stability but reduces bioavailability unless cleaved in vivo.
- Solubility : The sulfooxy group in the analog increases aqueous solubility, favoring excretion or extracellular activity .
Quaternary Ammonium Surfactants (Contextual Comparison)
Though structurally distinct, quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC-C12) share halogenated aromatic features. For example:
Research Findings and Implications
Structural Similarity Metrics
Functional similarity (e.g., halogenated aromatic acids) might suggest overlapping biological targets, such as enzymes involved in halogen metabolism or thyroid hormone pathways .
Environmental and Pharmacokinetic Behavior
- Persistence : Brominated aromatics (target compound) are generally more environmentally persistent than iodinated analogs, which may degrade via reductive dehalogenation.
- Bioavailability: The Boc group in the target compound likely delays metabolic activation, contrasting with the immediate bioavailability of the free-amino analog .
Preparation Methods
Bromination of the Phenyl Ring
Method: Electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
| Parameter | Details |
|---|---|
| Reagents | Bromine (Br₂) or NBS, FeBr₃ |
| Solvent | Chloroform, acetic acid, or carbon tetrachloride |
| Temperature | 0°C to room temperature |
| Yield | Typically 70-85% |
Notes:
Selective bromination at the 3 and 5 positions of the phenyl ring is achieved by controlling reaction conditions and using directing groups.
Formation of Phenylmethoxy Derivatives
Method: Nucleophilic substitution of phenol derivatives with benzyl halides or via Williamson ether synthesis.
| Parameter | Details |
|---|---|
| Reagents | Phenol, benzyl chloride (or phenylmethyl chloride) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or DMF |
| Temperature | Reflux (~60-80°C) |
| Yield | 65-80% |
Notes:
Protection of phenol as phenylmethyl ether (benzyloxy group) is achieved to facilitate subsequent reactions.
Synthesis of the Amino Acid Backbone
Method:
Assembling the amino acid backbone involves asymmetric synthesis or chiral auxiliary methods, often starting from L-phenylalanine derivatives.
- Protection of amino group with tert-butoxycarbonyl (Boc) group.
- Activation of carboxylic acid group with coupling agents such as EDC or DCC.
- Coupling with amino components to form the amino acid structure.
1. Dissolve L-phenylalanine in anhydrous solvent.
2. Add Boc anhydride (Boc₂O) and a base like triethylamine.
3. Stir at 0°C to room temperature until complete.
4. Activate the carboxyl group with EDC in the presence of HOBT.
5. Couple with amino components under inert atmosphere.
| Parameter | Details |
|---|---|
| Reagents | Boc₂O, EDC, HOBT |
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0°C to room temperature |
| Yield | 75-85% |
Coupling of Phenylmethoxyphenyl Derivative with Amino Acid
Method:
Amide bond formation via carbodiimide-mediated coupling.
| Parameter | Details |
|---|---|
| Reagents | EDC, HOBT or NHS |
| Solvent | DMF or DCM |
| Temperature | Room temperature |
| Duration | 12-24 hours |
| Yield | 70-85% |
Notes:
The phenylmethoxyphenyl derivative is coupled to the amino acid backbone with careful control of pH and molar ratios to maximize yield and selectivity.
Final Deprotection and Purification
Method:
Removal of protecting groups (if necessary) using acids like trifluoroacetic acid (TFA) under controlled conditions, followed by purification via chromatography.
| Parameter | Details |
|---|---|
| Reagents | TFA |
| Solvent | DCM or DCM/Water mixture |
| Duration | 2-4 hours |
| Purification | Preparative HPLC or recrystallization |
Data Table Summarizing the Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Bromination | Br₂ / NBS | Chloroform | 0°C to RT | 70-85 | Selective at 3,5-positions |
| Ether Formation | Phenol + Benzyl chloride | Acetone | Reflux | 65-80 | Williamson ether synthesis |
| Amino Acid Protection | Boc₂O | DCM | 0°C to RT | 75-85 | Boc protection of amino group |
| Carboxyl Activation | EDC + HOBT | DMF | RT | 70-85 | Amide coupling |
| Final Coupling | Phenylmethoxy derivative + amino acid | DCM/DMF | RT | 70-85 | Carbodiimide-mediated |
| Deprotection | TFA | DCM | 2-4 hours | Variable | Removal of Boc group |
Research Findings and Notes
- Selectivity in bromination is critical to avoid polybromination or undesired positional substitution. Using NBS with a radical initiator under controlled temperature has shown high selectivity for the 3,5-positions on the phenyl ring.
- Protection strategies such as Boc for amino groups and benzyl or phenylmethyl for phenolic groups are essential to prevent side reactions during multi-step synthesis.
- Coupling efficiency can be improved using additives like HOBT or NHS esters, which stabilize reactive intermediates.
- Purification through chromatography is often necessary to isolate the desired compound with high purity, especially after complex coupling steps.
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis involves sequential steps: (1) protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions; (2) bromination at the 3,5-positions of the phenyl ring, requiring controlled stoichiometry (e.g., 2.1 eq Br₂) and catalysts like FeBr₃ to ensure regioselectivity; (3) phenylmethoxy introduction via nucleophilic substitution or coupling reactions.
Optimization strategies :
- Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
- Monitor reaction progress with TLC or HPLC to minimize over-bromination .
- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .
Advanced: How can researchers resolve discrepancies in stereochemical outcomes during synthesis of chiral intermediates?
Answer:
Stereochemical inconsistencies may arise during Boc-protection or coupling steps. Methodological approaches include:
- Chiral HPLC : Use columns with cellulose/amylase derivatives (e.g., Chiralpak® AD-H) to separate enantiomers .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Rh or Ru complexes) to bias stereochemical outcomes .
- Cross-validation : Combine NMR (NOESY for spatial proximity) and circular dichroism (CD) to validate configurations .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC-UV/MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect brominated byproducts .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ²⁹Br/⁸¹Br) .
Advanced: What strategies resolve co-elution of stereoisomers during chromatographic analysis?
Answer:
Co-elution of epimers or diastereomers can occur due to minor chromatographic variability. Solutions include:
- Mobile phase optimization : Adjust pH (e.g., 0.1% formic acid) or use chiral additives (e.g., β-cyclodextrin) .
- Temperature-controlled HPLC : Lower temperatures (4–10°C) enhance chiral stationary phase selectivity .
- Orthogonal methods : Pair HPLC with capillary electrophoresis (CE) using sulfated cyclodextrins as chiral selectors .
- Pre-column derivatization : Convert amines to diastereomeric esters (e.g., Marfey’s reagent) for improved separation .
Basic: What safety protocols are critical for handling this compound given its reactive groups?
Answer:
- Reactivity hazards : Brominated aryl groups and Boc-protected amines may release toxic fumes (HBr, tert-butyl carbamate) upon decomposition.
- Preventive measures :
Advanced: How can computational modeling predict reactivity and stability under experimental conditions?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for bromination or Boc-deprotection pathways. For example, simulate Br₂ activation energies with FeBr₃ .
- Molecular Dynamics (MD) : Model solubility in solvents (e.g., DCM vs. THF) to optimize reaction media .
- Degradation prediction : Use software (e.g., SPARTAN) to identify hydrolysis-prone sites (e.g., ester linkages) under acidic/basic conditions .
- Validation : Correlate computed spectra (IR, NMR) with experimental data to refine models .
Basic: How should researchers design stability studies for this compound in solution?
Answer:
- Stress testing : Expose solutions to varied pH (1–13), temperatures (40–80°C), and light (UV/vis) to identify degradation products .
- Analytical endpoints : Monitor via HPLC for new peaks (degradants) and quantify parent compound loss over time .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed degradation is observed .
Advanced: What mechanistic insights exist for the debromination or deprotection of this compound?
Answer:
- Acid-mediated Boc deprotection : Mechanistic studies suggest a two-step process: (1) protonation of the carbonyl oxygen, (2) tert-butyl cation release. Use TFA/DCM (1:4) for efficient cleavage .
- Debromination pathways : Pd-catalyzed transfer hydrogenation (e.g., Pd/C, HCOONH₄) selectively removes bromine without affecting the Boc group. Monitor with GC-MS to detect HBr off-gassing .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to balance solubility and polarity .
- Gradient cooling : Slowly reduce temperature from reflux to 4°C to maximize crystal yield .
- Purity check : Validate via melting point (compare to literature) and HPLC .
Advanced: How can researchers mitigate racemization during Boc-group introduction or removal?
Answer:
- Low-temperature Boc protection : Use Boc₂O/DMAP in THF at 0°C to minimize base-induced racemization .
- Enzymatic deprotection : Lipases or esterases (e.g., Candida antarctica) selectively cleave Boc groups under mild, non-racemizing conditions .
- In situ monitoring : Use polarimetry or chiral HPLC to detect early racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
